alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol

Descripción general

Descripción

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is a synthetic compound used primarily in scientific research. It is a derivative of the amphetamine class of compounds and is known for its wide range of effects on the body, including changes in metabolism, appetite, and behavior. The compound is also found in various dietary supplements.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)ethan-1-ol with formic acid . The reaction is carried out under anhydrous conditions and involves the use of solvents such as dichloromethane. The organic phase is washed with sodium carbonate and sodium chloride solutions before being concentrated to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would typically be optimized for yield and purity, with additional steps for purification and quality control.

Análisis De Reacciones Químicas

Types of Reactions

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Drug Discovery

Alpha-(Aminomethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol serves as a valuable building block in the synthesis of novel drug candidates. Its unique structure allows for the development of inhibitors targeting specific enzymes, including:

- Acetylcholinesterase (AChE) : This enzyme plays a crucial role in neurotransmitter regulation, and its inhibitors are vital for treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can inhibit AChE effectively, increasing acetylcholine levels in the brain, which may enhance cognitive function.

- Monoamine Oxidases (MAOs) : The compound has shown potential in modulating MAO activity, which is significant for treating mood disorders like depression and anxiety. Its structural analogs have been studied for selective inhibition against specific MAO isoforms.

Material Synthesis

The compound is utilized in synthesizing various materials, particularly in creating polysubstituted pyrroles and Schiff bases. These materials have applications in:

- Material Science : The unique properties of these compounds make them suitable for use in advanced materials with specific functionalities.

- Medicinal Chemistry : The derivatives produced from this compound can exhibit diverse biological activities, enhancing their utility in drug development.

Catalysis

This compound is also employed in catalytic processes:

- Oxidation of Alcohols : The compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones. This application is particularly relevant in organic synthesis where selective oxidation is required.

Medicinal Chemistry

Research has indicated that this compound may exhibit:

- Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in protecting cells from oxidative stress.

- Anti-inflammatory Effects : Preliminary studies indicate that it may possess anti-inflammatory properties, warranting further investigation into its therapeutic applications.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| AChE Inhibition | Effective AChE inhibitor; potential for Alzheimer's treatment | |

| MAO Modulation | Selective inhibition against MAO isoforms; potential for mood disorder therapies | |

| Antioxidant Activity | Potential to protect against oxidative damage | |

| Anti-inflammatory Effects | Possible reduction of inflammation markers |

Mecanismo De Acción

The mechanism of action of alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, as an acetylcholinesterase inhibitor, it may prevent the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the brain.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol: Similar in structure but lacks the methoxy group.

2-Benzylaminoethanol: Contains a benzyl group attached to the amino group but lacks the methoxy and benzyloxy groups.

Levalbuterol Related Compound F: Contains a benzyloxy group but has different substituents on the aromatic ring.

Uniqueness

alpha-(AMinoMethyl)-3-Methoxy-4-(phenylMethoxy)-benzeneMethanol is unique due to its combination of functional groups, including the amino, methoxy, and benzyloxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and drug discovery.

Actividad Biológica

Alpha-(Aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol, often referred to as a phenolic compound, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

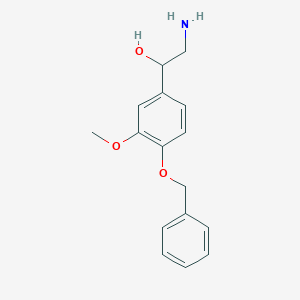

The chemical structure of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol can be represented as follows:

This compound features a methoxy group and a phenylmethoxy group, which contribute to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

- Anticancer Properties : Research indicates that compounds similar to alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may inhibit pathways involved in oncogenesis. For example, studies have shown that related compounds can block the TCF4/β-catenin transcriptional pathway, which is crucial in colorectal cancer progression . These compounds function by inhibiting the CREB-binding protein (CBP), thereby reducing survivin expression and promoting apoptosis in cancer cells.

- Sympathomimetic Effects : Some derivatives of aminomethyl compounds exhibit sympathomimetic properties, leading to bronchodilation effects. This is particularly relevant in the context of respiratory diseases where such activity can alleviate symptoms .

- Antimicrobial Activity : Preliminary studies suggest that phenolic compounds possess antimicrobial properties. The structural characteristics of alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol may enhance its efficacy against various bacterial strains, although specific data on this compound's antimicrobial activity remains limited.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study assessing the anticancer potential of related phenolic compounds, it was found that a derivative with a similar structure displayed significant cytotoxicity against HT-29 colon cancer cells with an IC50 value of 9 nM . This indicates a strong potential for alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol in cancer therapy, warranting further investigation into its efficacy and safety profiles.

Case Study: Sympathomimetic Effects

A related compound was evaluated for its sympathomimetic effects in animal models, demonstrating prolonged bronchodilation when administered in effective doses. This suggests that alpha-(aminomethyl)-3-methoxy-4-(phenylmethoxy)-benzene methanol could be beneficial for patients with chronic obstructive pulmonary disease (COPD) or asthma .

Propiedades

IUPAC Name |

2-amino-1-(3-methoxy-4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9,14,18H,10-11,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRTSGNLMOOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CN)O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571561 | |

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60372-08-9 | |

| Record name | 2-Amino-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.